![molecular formula C19H17F4NO3S2 B2518462 (2-((Difluoromethyl)sulfonyl)phenyl)(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)methanone CAS No. 1706093-07-3](/img/structure/B2518462.png)
(2-((Difluoromethyl)sulfonyl)phenyl)(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)methanone
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a sulfonyl group, a methanone group, and a thiazepan ring. It also contains phenyl rings with difluoromethyl substitutions .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and a thiazepan ring. Unfortunately, without more specific information or a detailed analysis, it’s difficult to provide a more precise description .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The presence of multiple functional groups could allow for a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Similar compounds often have properties such as specific melting points, boiling points, and densities .Scientific Research Applications
Polymeric Materials Development
A study by Shi et al. (2017) developed a new difluoro aromatic ketone monomer used to prepare poly(arylene ether sulfone)s bearing pendant groups. These materials showed promising properties such as hydroxide conductivity, dimensional stability, and alkaline stability, indicating potential applications in fuel cells and other energy-related technologies (Shi et al., 2017).
Organic Synthesis and Catalysis
Karale et al. (2011) described the synthesis of novel 1,5-benzothiazepines bearing a sulfonyl pharmacophore, obtained through condensation reactions. These compounds might be explored for their potential as catalysts or in the development of new pharmaceuticals (Karale et al., 2011).
Chemical Stability and Reactivity Studies
Research by Tornus et al. (1995) explored the reactions of N-sulfonylalkylamines with ynamines, leading to various s,n-heterocycles. This study contributes to the understanding of the chemical reactivity and stability of compounds containing sulfonyl groups, which can be applied in designing new chemical entities with specific reactivity profiles (Tornus et al., 1995).
Encapsulation and Catalytic Activity
Maurya et al. (2013) investigated the synthesis, structural characterization, and catalytic activity of an oxidovanadium(V) complex. The study highlights the potential of using such complexes in catalytic oxidation processes, which can be crucial for industrial applications (Maurya et al., 2013).
Anion Exchange Membranes
Another study by Shi et al. (2017) focused on the synthesis and properties of poly(arylene ether sulfone) anion exchange membranes with pendant benzyl-quaternary ammonium groups. These membranes exhibited high hydroxide conductivity and alkaline stability, suggesting their suitability for use in electrolyte membranes in energy devices (Shi et al., 2017).
Antimicrobial Activity
Research on 2,4-difluorophenyl (piperidin-4-yl)methanone oxime derivatives by Mallesha and Mohana (2014) revealed antimicrobial activity against various pathogenic strains. This indicates the potential of such compounds in developing new antimicrobial agents (Mallesha & Mohana, 2014).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[2-(difluoromethylsulfonyl)phenyl]-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F4NO3S2/c20-12-5-6-15(21)14(11-12)16-7-8-24(9-10-28-16)18(25)13-3-1-2-4-17(13)29(26,27)19(22)23/h1-6,11,16,19H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEFDDUQKNSDGKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=C(C=CC(=C2)F)F)C(=O)C3=CC=CC=C3S(=O)(=O)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F4NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-((Difluoromethyl)sulfonyl)phenyl)(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)methanone |
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